DL-Methionine-d3 (S-methyl-d3) is a stable isotope-labeled form of the essential amino acid methionine. It is characterized by the presence of three deuterium atoms (D or 2H) replacing the three hydrogen atoms on the methyl group attached to the sulfur atom. [, ] This isotopic substitution does not significantly alter its chemical behavior but allows for its use as a tracer in various scientific research applications. [, , ]
The molecular structure of DL-Methionine-d3 (S-methyl-d3) is nearly identical to that of unlabeled methionine. The key difference lies in the replacement of the three hydrogen atoms on the S-methyl group with three deuterium atoms. [, ] This substitution does not significantly affect the overall shape and bond lengths within the molecule.
DL-Methionine is primarily derived from chemical synthesis rather than direct extraction from natural sources. It is classified as an amino acid and more specifically as a sulfur-containing amino acid due to the presence of a thiol (-SH) group in its structure. Its molecular formula is C5H11NO2S, and it plays a crucial role in various biochemical pathways, including methylation reactions.
The synthesis of DL-methionine typically involves several methods, with the most common being adaptations of the Strecker synthesis. This process utilizes raw materials such as acrolein, methyl mercaptan, ammonia, and cyanide. The following outlines key steps in one of the prevalent synthetic routes:
This method is notable for its efficiency but raises environmental concerns due to the use of toxic reagents like cyanide.
The racemic form exhibits different physical properties compared to its enantiomers due to variations in crystalline structure. For instance, melting points and solubility can differ significantly between DL-methionine and its individual L- or D-forms.
DL-Methionine participates in various biochemical reactions:
These reactions are vital for metabolic pathways such as the synthesis of neurotransmitters and hormones.
The mechanism by which DL-methionine exerts its effects primarily revolves around its role as a precursor for S-adenosylmethionine (SAM), a universal methyl donor involved in numerous methylation reactions critical for gene expression regulation, protein function, and lipid metabolism.
DL-Methionine exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in nutrition and biochemistry.
DL-Methionine has diverse applications across multiple fields:
DL-Methionine-d3 is synthesized through nucleophilic substitution or enzymatic methods, introducing deuterium at the S-methyl group. The commercial production typically employs chemical reduction of deuterated precursors like 4-methylthio-2-ketobutyrate, ensuring site-specific labeling with minimal isotopic scrambling [3] [6]. Advanced techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm labeling efficiency and purity. For NMR studies, the deuteration shifts methyl group resonances in ¹³C and ¹H spectra, while MS detects mass shifts of +3 Da in molecular ions [3] [6].
In NMR-based structural biology, DL-Methionine-d3 is incorporated into proteins to probe methyl group dynamics in perdeuterated environments. This labeling strategy enhances sensitivity by reducing signal overlap and dipole-dipole relaxation. For example, methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) experiments leverage the deuteration to study large complexes (>500 kDa), such as membrane proteins in detergent micelles [3]. The S-methyl group’s rapid rotation decouples it from slow molecular tumbling, providing sharp signals for analyzing protein folding and interactions [3].
In mass spectrometry, DL-Methionine-d3 serves as an internal standard for quantitative proteomics and metabolomics. Its +3 Da mass shift enables precise quantification of endogenous methionine and its derivatives via multiple reaction monitoring (MRM). Platforms like IsoAnalyst use [methyl-¹³C] methionine analogs (similar to deuterated versions) to track biosynthetic incorporation into natural products [4]. For instance, in Saccharopolyspora erythraea, methyl-labeled precursors helped associate erythromycin A with its biosynthetic gene cluster by matching observed isotope patterns to predicted labeling signatures [4].
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